1-(Difluoromethoxy)-4-ethynylbenzene
Overview
Description
The compound "1-(Difluoromethoxy)-4-ethynylbenzene" is a fluorinated aromatic molecule that contains both an ethynyl group and a difluoromethoxy group attached to a benzene ring. This structure suggests potential reactivity typical of ethynylbenzenes and the unique electronic effects imparted by the difluoromethoxy group. While the specific compound is not directly discussed in the provided papers, the synthesis and properties of related fluorinated aromatic compounds and their reactions are well documented, which can provide insights into the behavior of "1-(Difluoromethoxy)-4-ethynylbenzene".
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves electrophilic aromatic substitution reactions, as seen in the Friedel-Crafts alkylation catalyzed by trifluoromethanesulfonic acid . This method could potentially be adapted for the synthesis of "1-(Difluoromethoxy)-4-ethynylbenzene" by using appropriate precursors and catalysts. Additionally, the use of perfluoroalkylbenzenes as additives in aldol reactions and Friedel-Crafts alkylation in supercritical carbon dioxide suggests that the introduction of fluorinated groups can be achieved under environmentally benign conditions.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be accurately determined using a combination of gas electron diffraction and liquid crystal NMR data . This approach could be applied to "1-(Difluoromethoxy)-4-ethynylbenzene" to obtain precise measurements of interatomic distances and bond angles, which are crucial for understanding the compound's reactivity and physical properties.
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions, including difunctionalization of styrenes with perfluoroalkyl and tert-butylperoxy radicals . This suggests that "1-(Difluoromethoxy)-4-ethynylbenzene" may also participate in radical-mediated reactions, potentially leading to the formation of new C-F bonds or the introduction of peroxide groups. The presence of the ethynyl group could further enable cross-coupling reactions, expanding the compound's synthetic utility.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms, which can affect the compound's polarity, boiling point, and thermal stability. For instance, platinum(ii) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives exhibit varying thermal stability depending on the degree of fluorination . This indicates that "1-(Difluoromethoxy)-4-ethynylbenzene" may also display unique thermal properties, which could be explored for potential applications in materials science.
Scientific Research Applications
Chemical Synthesis and Organic Reactions
1-(Difluoromethoxy)-4-ethynylbenzene is used in various chemical syntheses and organic reactions. For example, it's used in the preparation of difluoroiodomethylsulfanylbenzenes, which are effective difluoromethylating reagents. These reagents react with unsaturated compounds such as alkenes and ethynylbenzene, forming products that include tetrahydrofuran derivatives and γ-butyrolactones containing the difluoromethylene group (Yang et al., 2008).
Photophysical Properties and OLED Applications
1-(Difluoromethoxy)-4-ethynylbenzene has been studied for its photophysical properties. In a study focusing on carbazole-based dendrimers containing the ethynylbenzene core, these compounds displayed high extinction coefficients of absorption and high quantum yields of fluorescence, indicating their potential use as blue-emitting materials in organic light-emitting diodes (OLEDs) (Adhikari et al., 2007).
Photooxidation and Photosensitization
Another application is in microwave-assisted photooxidation of sulfoxides, where ethynylbenzene acts as an efficient photosensitizer. This process is more efficient under microwave irradiation compared to conventional thermal heating, with ethynylbenzene promoting the oxidation more effectively than other photosensitizers (Matsukawa et al., 2021).
Crystal Engineering and Supramolecular Chemistry
In crystal engineering, 1-(Difluoromethoxy)-4-ethynylbenzene derivatives are used to study crystal structures and molecular packing. Para-substituted ethynylbenzene derivatives, for instance, show molecular packing consisting of infinite chains of molecules linked by intermolecular C–H⋯O hydrogen bonds, which is significant for understanding and designing crystal structures (Dai et al., 2004).
Electrochemical Applications
Electrochemical fluorination studies involving derivatives of 1-(Difluoromethoxy)-4-ethynylbenzene have been conducted. These studies explore the fluorination processes of various aromatic compounds, contributing to the understanding of electrochemical reactions and potential applications in synthesizing fluorinated organic compounds (Momota et al., 1998).
Luminescent Materials and Sensing Applications
1-(Difluoromethoxy)-4-ethynylbenzene derivatives have been used in designing luminescent materials. Studies on urea-functionalized ethynylbenzenes, for instance, have led to the development of push-pull chromophores with unexpected white light emissions, which can be tuned for various applications including sensing (Dar et al., 2019).
Monolayer Formation and Surface Chemistry
Research has also been conducted on the formation of ethynylbenzene monolayers on gold surfaces. This involves a chemisorption process to create stable layers of oxygen-containing hydrocarbon species, which has implications for surface chemistry and material science (McDonagh et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(difluoromethoxy)-4-ethynylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c1-2-7-3-5-8(6-4-7)12-9(10)11/h1,3-6,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBZSMZFFFJZRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380978 | |
Record name | 1-(difluoromethoxy)-4-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-4-ethynylbenzene | |
CAS RN |
519059-04-2 | |
Record name | 1-(Difluoromethoxy)-4-ethynylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519059-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(difluoromethoxy)-4-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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